2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole
Description
The 1,3,4-Thiadiazole (B1197879) Scaffold: A Versatile Heterocycle in Medicinal Chemistry and Organic Synthesis
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its remarkable biological versatility. Its unique electronic properties, including its mesoionic nature, allow it to cross cellular membranes and interact with various biological targets. nih.gov The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine (B1678525) and is present in several marketed drugs, highlighting its clinical significance.
Derivatives of 1,3,4-thiadiazole have been reported to possess a broad spectrum of pharmacological activities, as summarized in the table below.
| Biological Activity | Description |
| Antimicrobial | Effective against a range of bacteria and fungi, including resistant strains. nih.govresearchgate.net |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines through mechanisms like enzyme inhibition and apoptosis induction. nih.govresearchgate.netjocpr.com |
| Antiviral | Shows activity against several viral strains. |
| Anti-inflammatory | Demonstrates potential in reducing inflammation. |
| Anticonvulsant | Certain derivatives have shown efficacy in seizure models. |
The 2-amino-1,3,4-thiadiazole (B1665364) moiety, in particular, serves as a crucial building block for the synthesis of more complex and potent derivatives. The presence of the amino group provides a reactive handle for further chemical modifications, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties. nih.gov
Quinolyl-Substituted Heterocycles: A Focused Area in Drug Discovery and Development
The quinoline (B57606) ring system, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is another cornerstone of medicinal chemistry. It is a prominent feature in a number of natural and synthetic bioactive compounds. The antimalarial drug chloroquine (B1663885) is a classic example of a quinoline-based therapeutic.
The incorporation of a quinoline moiety into a molecular structure can significantly influence its biological activity. Quinolines are known to intercalate with DNA, inhibit topoisomerase enzymes, and modulate the activity of various kinases, making them attractive scaffolds for the development of anticancer agents. Furthermore, quinoline derivatives have demonstrated a wide array of other biological effects.
| Biological Activity of Quinolyl Derivatives |
| Antimalarial |
| Anticancer |
| Antibacterial |
| Antifungal |
| Antiviral |
| Anti-inflammatory |
Research Rationale for Investigating 2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole as a Promising Scaffold
The rationale for the synthesis and investigation of this compound is rooted in the principle of molecular hybridization. This strategy involves combining two or more pharmacophores with known biological activities to create a new hybrid molecule with potentially enhanced potency, a broader spectrum of activity, or a novel mechanism of action.
Researchers hypothesize that the resulting compound could be a potent antimicrobial agent, potentially overcoming resistance mechanisms developed against existing drugs. Similarly, in the context of cancer, the combined scaffold could target multiple pathways involved in tumor growth and proliferation, leading to improved efficacy. While specific research data on the biological activities of this compound is not yet widely published, the foundation of knowledge on its constituent parts provides a strong impetus for its exploration.
Scope and Objectives of Academic Research on the Compound
Academic research focused on novel compounds like this compound typically follows a structured and multi-faceted approach. The primary objectives of such research programs generally include:
Synthesis and Characterization: The initial and fundamental objective is the development of an efficient and reproducible synthetic route to obtain the target compound in high purity. This is followed by thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical structure.
Biological Screening: Once synthesized and characterized, the compound undergoes a battery of in vitro biological assays to evaluate its potential therapeutic activities. This screening is often guided by the known properties of its parent scaffolds. For this compound, this would likely include:
Antimicrobial activity assays against a panel of clinically relevant bacteria and fungi to determine its minimum inhibitory concentration (MIC).
Anticancer activity screening against various human cancer cell lines to determine its cytotoxic potential (IC50 values). nih.gov
Structure-Activity Relationship (SAR) Studies: To optimize the biological activity of the lead compound, researchers often synthesize a series of analogues with systematic modifications to the core structure. The evaluation of these analogues helps in establishing a structure-activity relationship, which provides insights into the key structural features required for potency and selectivity.
Mechanism of Action Studies: For compounds that exhibit promising activity, further investigations are conducted to elucidate their mechanism of action. This could involve studies on enzyme inhibition, DNA interaction, induction of apoptosis, or effects on specific signaling pathways.
The overarching goal of such academic research is to identify novel lead compounds that can serve as a starting point for further preclinical and clinical development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N4S |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
5-quinolin-2-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,(H2,12,15) |
InChI Key |
UTWADPGAMRHGME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NN=C(S3)N |
Origin of Product |
United States |
Computational and Theoretical Chemistry Studies Applied to 2 Amino 5 2 Quinolyl 1,3,4 Thiadiazole
Molecular Modeling and Docking Simulations for Elucidating Molecular Interactions with Biological Targets
Molecular modeling and docking are cornerstone techniques for visualizing and predicting how a ligand, such as 2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole, fits into the active site of a protein. These simulations are crucial for identifying potential biological targets and understanding the mechanism of action at a molecular level.
Analysis of Ligand-Protein Binding Modes and Key Intermolecular Interactions
Research into derivatives of the this compound scaffold has utilized molecular docking to explore potential therapeutic applications. For instance, a study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives investigated their potential as inhibitors of the COVID-19 main protease (Mpro), an essential enzyme for viral replication. nih.gov
Docking simulations revealed that these compounds fit within the active site of the protease (PDB ID: 6LU7), establishing several key intermolecular interactions that stabilize the ligand-protein complex. The unsubstituted amine derivative, closely related to the title compound, was shown to form four hydrogen bonds with crucial amino acid residues in the active site: GLU166, LEU141, CYS145, and GLY143. nih.gov These interactions, particularly with the catalytic dyad (CYS145 and HIS41), are critical for inhibiting the enzyme's function. The quinoline (B57606) ring, thiadiazole core, and the amino group all play distinct roles in anchoring the molecule within the binding pocket through a combination of hydrogen bonds and hydrophobic interactions.
Table 1: Key Intermolecular Interactions of a 5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine Derivative with COVID-19 Main Protease (Mpro) Active Site Residues
| Interacting Residue | Type of Interaction |
|---|---|
| GLU166 | Hydrogen Bond |
| LEU141 | Hydrogen Bond |
| CYS145 | Hydrogen Bond |
| GLY143 | Hydrogen Bond |
| HIS163 | Hydrogen Bond (in substituted derivatives) |
| SER144 | Hydrogen Bond (in substituted derivatives) |
This table summarizes the hydrogen bond interactions identified in molecular docking studies of a closely related derivative of the title compound. nih.gov
Prediction of Binding Affinities and Target Specificity
Beyond identifying binding modes, docking simulations provide a quantitative estimation of the binding affinity, typically expressed as a docking score in kcal/mol. This score represents the free energy of binding, with more negative values indicating a stronger and more favorable interaction.
In the study of 5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives against the COVID-19 protease, the calculated docking scores ranged from -5.4 to -8.0 kcal/mol. nih.gov The unsubstituted amine derivative achieved a strong binding energy of -8.0 kcal/mol, comparable to the co-crystallized inhibitor N3, which had a score of -8.1 kcal/mol. nih.gov This suggests that the this compound scaffold has a high predicted affinity for this particular biological target, marking it as a promising candidate for further investigation. Such studies are vital for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Table 2: Predicted Binding Energies of 5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine Derivatives against COVID-19 Main Protease (PDB ID: 6LU7)
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Unsubstituted Amine Derivative (I) | -8.0 |
| Phenyl Derivative (IIb) | -7.7 |
| 4-Chlorophenyl Derivative (IIc) | -7.5 |
| 4-Methylphenyl Derivative (IId) | -7.4 |
| Reference Inhibitor (N3) | -8.1 |
This interactive table presents the predicted binding affinities from molecular docking studies. Lower energy values indicate stronger predicted binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Electronic-Topological Method (ETM) Studies
While specific QSAR and ETM studies focused solely on this compound are not extensively documented in the reviewed literature, these methodologies are widely applied to the broader class of 1,3,4-thiadiazole (B1197879) derivatives to understand the relationship between their chemical structure and biological activity.
Correlation of Physicochemical and Electronic Descriptors with Preclinical Biological Activities
QSAR studies involve creating mathematical models that correlate the biological activity of a series of compounds with their physicochemical and electronic properties, known as descriptors. These descriptors can include parameters like lipophilicity (logP), molar refractivity (MR), electronic properties (such as HOMO/LUMO energies), and steric parameters. For thiadiazole analogues, QSAR models have been developed to predict activities such as diuretic, antimicrobial, and anticancer effects. researchgate.netresearchgate.net By analyzing a series of related thiadiazole compounds, researchers can determine which structural features positively or negatively influence a specific biological outcome.
Identification of Pharmacophore and Anti-Pharmacophore Models
Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. An identified pharmacophore model serves as a 3D template for designing new molecules with potentially improved activity. jcdr.net Conversely, an anti-pharmacophore model identifies structural features that are detrimental to binding. For the 1,3,4-thiadiazole scaffold, pharmacophore models have been developed to guide the design of inhibitors for targets like the hepatocyte growth factor receptor (c-Met). jcdr.net Such models would be invaluable in optimizing the this compound structure for a desired therapeutic target.
Quantum Chemical Calculations and Spectroscopic Property Prediction
Specific quantum chemical studies on this compound are limited in available research. However, these calculations are frequently performed on similar heterocyclic systems to provide fundamental insights into their molecular structure and properties.
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and vibrational frequencies of molecules. For derivatives such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations have been used to optimize the molecular geometry, calculate the energy barrier between different tautomers (amino vs. imino forms), and predict spectroscopic data like FT-IR and Raman spectra. nih.govnih.gov These theoretical predictions can be compared with experimental results to confirm the structure and understand the distribution of electron density, which governs the molecule's reactivity and intermolecular interactions. Calculations of molecular electrostatic potential (MESP) maps, dipole moments, and polarizability help to understand a molecule's reactivity and potential for biological activity. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Dynamics and Stability Analysis
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a detailed view of the conformational dynamics and stability of a compound, which is essential for understanding its interaction with biological targets.
In computational studies of structurally related quinoline-based thiadiazole compounds, MD simulations have been performed to assess the stability of ligand-receptor complexes. rsc.org For instance, simulations run for durations up to 100 nanoseconds help in evaluating the dynamic behavior of the molecule within a protein's active site. rsc.orgresearchgate.net Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the total number of hydrogen bonds formed over the simulation trajectory.
The stability of the compound's conformation is a critical factor. A stable conformation in a binding pocket, indicated by a low and steady RMSD value, suggests a favorable and sustained interaction. nih.gov RMSF analysis helps identify which parts of the molecule are more flexible or rigid. For quinoline-thiadiazole derivatives, these simulations have been used to confirm the stability of their interactions with target receptors, providing confidence in the binding modes predicted by molecular docking. rsc.org The binding energy, often recalculated from simulation data using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), offers a more refined estimate of the binding affinity. rsc.orgresearchgate.net These computational analyses are therefore instrumental in validating the potential of quinoline-thiadiazole scaffolds as stable and effective inhibitors for specific biological targets.
In Silico Assessment of Drug-Like Properties Relevant to Research Design (e.g., QikProp analysis)
Before committing to costly and time-consuming synthesis and biological testing, in silico methods are employed to predict the pharmacokinetic properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions help to identify molecules with favorable drug-like characteristics early in the research design phase.
For various quinoline-thiadiazole derivatives, several physicochemical and pharmacokinetic parameters have been calculated using computational tools like SwissADME and ProTox-II. nih.govresearchgate.net These platforms assess properties based on established principles like Lipinski's Rule of Five, which helps predict oral bioavailability. rjptonline.org The analysis typically includes parameters such as molecular weight, lipophilicity (log P), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).
Studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have shown that the addition of the 1,3,4-thiadiazole ring to the quinoline structure can improve physicochemical and bioavailability properties. nih.gov The predicted ADMET profiles for these related compounds indicate good potential for oral bioavailability and acceptable toxicity profiles. researchgate.netresearchgate.net
The table below summarizes key drug-like properties commonly evaluated in in silico studies for this class of compounds.
| Property | Acceptable Range/Value | Significance in Drug Design |
| Physicochemical Properties | ||
| Molecular Weight (MW) | < 500 Da | Influences absorption and distribution. |
| Log P (Lipophilicity) | < 5 | Affects solubility, absorption, and membrane permeability. |
| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and binding to targets. |
| Hydrogen Bond Acceptors | ≤ 10 | Impacts solubility and binding to targets. |
| Pharmacokinetic Properties (ADME) | ||
| Gastrointestinal (GI) Absorption | High | Predicts the extent of drug absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeability | No/Low | Important for drugs targeting the CNS vs. periphery. |
| Toxicity Prediction | ||
| Hepatotoxicity | Inactive | Predicts potential for liver damage. |
| Carcinogenicity | Inactive | Predicts the potential to cause cancer. |
| Mutagenicity | Inactive | Predicts the potential to induce genetic mutations. |
This table presents a generalized summary of parameters evaluated for quinoline-thiadiazole derivatives in computational studies. nih.govresearchgate.net
These in silico assessments are crucial for prioritizing which derivatives to synthesize and advance to further experimental testing, thereby streamlining the drug discovery process.
Preclinical Biological Activities and Proposed Molecular Mechanisms of 2 Amino 5 2 Quinolyl 1,3,4 Thiadiazole and Its Derivatives
In Vitro and In Vivo (Animal Model) Antimicrobial Research
The 2-amino-1,3,4-thiadiazole (B1665364) nucleus is a versatile scaffold that has been extensively modified to produce a wide array of derivatives with potent antimicrobial properties. nih.gov These compounds have demonstrated efficacy against a range of pathogenic bacteria, fungi, and mycobacteria.
Derivatives of 2-amino-1,3,4-thiadiazole have shown a broad spectrum of antibacterial activity, with effectiveness against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the thiadiazole ring play a crucial role in determining the potency and spectrum of activity. dovepress.com
For instance, certain 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives demonstrated notable activity against Gram-positive organisms like Bacillus subtilis and Staphylococcus aureus. nih.gov Specifically, the p-chlorophenyl and p-nitrophenyl derivatives were among the most effective. nih.gov Similarly, Schiff's bases derived from 2-amino-5-(phenyl substituted)-1,3,4-thiadiazoles exhibited good activity against Bacillus species and Escherichia coli. sphinxsai.com
Studies have shown that halogenated substituents on the phenyl ring of thiadiazole derivatives tend to increase antibacterial activity, particularly against Gram-positive bacteria. scienceopen.com For example, fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives were effective against S. aureus, B. subtilis, E. coli, and Pseudomonas aeruginosa. nih.gov In another study, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure showed activity against breast and lung cancer cells, with some compounds also being evaluated for antibacterial properties. nih.gov
The following table summarizes the antibacterial activity of selected 2-amino-1,3,4-thiadiazole derivatives.
| Derivative Class | Bacterial Strains Tested | Observed Activity |
| 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles | B. subtilis, S. aureus (Gram-positive) | Good activity, especially p-chlorophenyl and p-nitrophenyl derivatives. nih.gov |
| Schiff's bases of 2-amino-5-(phenyl substituted)-1,3,4-thiadiazoles | E. coli (Gram-negative), Bacillus sp. (Gram-positive) | Several derivatives showed good activity against the tested strains. sphinxsai.com |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa | Fluorinated and chlorinated compounds showed notable activity. nih.gov |
| 2-amino-5-thiol-1,3,4-thiadiazole derivatives | Staphylococcus aureus, Streptococci spp. (Gram-positive); E. coli, Pseudomonas spp. (Gram-negative) | Moderate to good activity against Gram-positive bacteria; low to moderate against Gram-negative bacteria. uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq |
Numerous derivatives of 2-amino-1,3,4-thiadiazole have been synthesized and evaluated for their effectiveness against pathogenic fungal strains. dovepress.com Research has consistently shown that these compounds can exhibit significant antifungal properties, often comparable to or exceeding those of standard antifungal drugs. dovepress.comnih.gov
For example, a series of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives demonstrated higher activity against Candida non-albicans species than the standard drugs itraconazole (B105839) and fluconazole. dovepress.com Similarly, other studies have reported good antifungal activity for various derivatives against Aspergillus niger and Candida albicans. nih.govasianpubs.org The introduction of certain substituents, such as oxygenated groups, appears to enhance antifungal activity. scienceopen.com
Metal complexes of these thiadiazole derivatives have also been explored to enhance biological properties. Cu(II) and Ni(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole showed increased antifungal activity against Aspergillus species and C. albicans when compared to the uncomplexed ligand. nih.gov
The table below presents findings on the antifungal activity of various 2-amino-1,3,4-thiadiazole derivatives.
| Derivative Class | Fungal Strains Tested | Observed Activity |
| 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | C. albicans, Candida non-albicans species | Many derivatives exhibited higher activity against C. non-albicans than itraconazole and fluconazole. dovepress.com |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines | Aspergillus niger, Candida albicans | Fluorinated and chlorinated compounds showed significant activity. nih.gov |
| 2-amino-5-aryl-thiadiazole peptide analogs | A. niger, C. albicans | Several derivatives possessed a broad spectrum of activity against the tested fungi. researchgate.netresearchgate.net |
| Metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Aspergillus spp., C. albicans | Metal complexes showed increased antifungal activity compared to the ligand alone. nih.gov |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species (including azole-resistant isolates), molds | Potent activity with MIC100 values from 8 to 96 µg/ml; mechanism involves disruption of cell wall biogenesis. nih.gov |
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. The 2-amino-1,3,4-thiadiazole scaffold has been identified as a promising starting point for the development of such drugs. dovepress.comcbijournal.com
Several studies have investigated the antimycobacterial potential of this class of compounds. In one study, 2-phenylamino-5-aryl-1,3,4-thiadiazole derivatives were evaluated for their in vitro activity against M. tuberculosis H37Rv. The 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole derivative showed the best inhibitory activity (69%), followed by the 2-phenylamino-5-phenyl-1,3,4-thiadiazole derivative (65% inhibition) at a concentration of 6.25 µg/mL. dovepress.comcbijournal.com
Peptide conjugates of 2-amino-5-aryl-1,3,4-thiadiazoles have also shown potent antitubercular activity, with some compounds demonstrating efficacy at concentrations as low as 0.2 µg/mL, which was superior to the standard drugs streptomycin (B1217042) and pyrazinamide. asianpubs.org Other research has highlighted that dichlorobenzothiophene thiadiazole derivatives can exhibit very high activity, with one compound achieving 98% inhibition against the M. tuberculosis H37Rv strain at 6.25 µg/mL. dovepress.com These findings underscore the potential of this chemical scaffold in the development of new treatments for tuberculosis. cbijournal.com
| Derivative Class | M. tuberculosis Strain | Key Findings |
| 2-phenylamino-5-aryl-1,3,4-thiadiazoles | H37Rv | 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed 69% inhibition at 6.25 µg/mL. dovepress.comcbijournal.com |
| 2-amino-5-aryl-thiadiazole peptide analogs | H37Rv | Some derivatives were effective at MICs of 0.2-3.12 µg/mL, showing better activity than standard drugs. asianpubs.org |
| Dichlorobenzothiophene thiadiazoles | H37Rv | One derivative exhibited 98% inhibition in BACTEC 12B medium at 6.25 µg/mL. dovepress.com |
| 2-amino-1,3,4-thiadiazole derivatives | Atypical Mycobacterium smegmatis | Good inhibitory activity was observed (inhibition zone of 25 mm at 5 µg/mL). scienceopen.com |
In Vitro Antiproliferative and Anticancer Research
The 1,3,4-thiadiazole (B1197879) core is a prominent feature in a variety of compounds investigated for their anticancer properties. mdpi.com Derivatives of 2-amino-1,3,4-thiadiazole have been shown to inhibit the proliferation of a wide range of cancer cell lines through various molecular mechanisms. nih.govnih.gov
A significant body of research has demonstrated the cytotoxic effects of 2-amino-1,3,4-thiadiazole derivatives against numerous human cancer cell lines. For example, N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles were tested for their antiproliferative activity against human bladder cancer (HCV29T), rectal cancer (SW707), lung cancer (A549), and breast cancer (T47D) cell lines, with some compounds showing higher efficacy than the standard chemotherapeutic agent cisplatin. nih.gov
The derivative 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) was found to inhibit the proliferation of tumor cells from nervous system cancers (medulloblastoma, neuroblastoma, glioma) as well as peripheral cancers like colon adenocarcinoma and lung carcinoma. researchgate.net Another study on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives showed a wide range of anticancer activity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. mdpi.com Furthermore, certain 1,3,4-thiadiazole derivatives have exhibited high cytotoxic activity against liver cancer (HepG2) cell lines with IC50 values comparable to paclitaxel, while remaining non-toxic to normal cell lines. nih.gov
The table below summarizes the cytotoxic activity of selected derivatives across different cancer cell lines.
| Derivative Class | Cancer Cell Lines Tested | Key Cytotoxicity Findings |
| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | Bladder (HCV29T), Rectal (SW707), Lung (A549), Breast (T47D) | Some compounds demonstrated a higher antiproliferative effect than cisplatin. nih.gov |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | Lung Carcinoma (A549), Glioma (C6), Colon Adenocarcinoma (HT-29) | Exerted a concentration-dependent antiproliferative effect. researchgate.net |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Breast Adenocarcinoma (MCF-7), Hepatocellular Carcinoma (HepG2) | Displayed a wide range of anticancer activity with IC50 values from 2.34–91.00 µg/mL against MCF-7 and 3.13 to 44.87 µg/mL against HepG2. mdpi.com |
| Ciprofloxacin-based 1,3,4-thiadiazoles | Breast (MCF-7), Lung (A549), Ovarian (SKOV-3) | Compounds were tested for in vitro antiproliferative activity. nih.gov |
| 5-substituted 2-amino-1,3,4-thiadiazoles | Liver (HepG2) | One derivative showed high cytotoxicity (IC50 value 8.6 µM), comparable to paclitaxel. nih.gov |
Research into the molecular mechanisms underlying the anticancer activity of 2-amino-1,3,4-thiadiazole derivatives has identified several key targets and pathways. These compounds can interfere with critical processes required for cancer cell growth, proliferation, and survival.
One important mechanism is the inhibition of protein kinases. A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure were designed as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov Kinase assays confirmed that these compounds could selectively inhibit the activity of both EGFR and HER-2. Further investigation revealed that the lead compound from this series could inhibit breast cancer growth and angiogenesis in a xenograft model. nih.gov
Another identified mechanism involves the disruption of cell signaling pathways. The derivative 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) was found to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in A549 lung carcinoma cells. researchgate.netnih.gov This inhibition led to cell cycle arrest in the G0/G1 phase, thereby halting cell proliferation. nih.gov
Other potential mechanisms for 1,3,4-thiadiazole derivatives include the inhibition of enzymes crucial for DNA and RNA synthesis, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), and interference with the mitotic process through the inhibition of kinesin spindle protein (KSP). bepls.com
| Derivative Class | Proposed Molecular Mechanism | Target Cancer Type/Model |
| N-(1,3,4-thiadiazol-2-yl)benzamides with a 6,7-methoxyquinoline structure | Dual-target inhibition of EGFR and HER-2 kinases; inhibition of angiogenesis. nih.gov | Breast Cancer (MCF-7, SK-BR-3), Lung Cancer (A549, H1975). nih.gov |
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | Inhibition of the ERK1/2 signaling pathway; induction of G0/G1 cell cycle arrest. nih.gov | Human Non-small Cell Lung Carcinoma (A549). nih.gov |
| General 1,3,4-thiadiazole derivatives | Inhibition of inosine monophosphate dehydrogenase (IMPDH). bepls.com | General anticancer. bepls.com |
| General 1,3,4-thiadiazole derivatives | Inhibition of kinesin spindle protein (KSP), leading to mitotic arrest. bepls.com | General anticancer. bepls.com |
Antiviral Research
The quest for novel antiviral agents has led researchers to explore the potential of various heterocyclic compounds. Among these, the 1,3,4-thiadiazole nucleus, particularly when substituted with a 2-amino group, has emerged as a promising scaffold for the development of new antiviral drugs. nih.gov Its structural similarity to pyrimidine (B1678525), a fundamental component of nucleic acids, is thought to contribute to its antiviral capabilities. nih.gov
Derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their activity against the human immunodeficiency virus (HIV). While many of these compounds have demonstrated moderate to low in vitro activity against HIV-1 and HIV-2 when compared to standard reference drugs, they have shown significant anti-HIV-1 activity at micromolar concentrations. nih.gov For instance, a series of chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles exhibited half-maximal inhibitory concentration (IC50) values in the range of 7.50–20.83 μM. nih.gov Although less potent than the standard drug zidovudine (B1683550) (IC50 = 0.016 μM), these findings highlight the potential of the 2-amino-1,3,4-thiadiazole moiety as a basis for developing new anti-HIV-1 agents. nih.gov The electronic properties of the N-aryl group attached to the thiadiazole ring have been observed to influence the antiviral potency. nih.gov
In other related research, a series of 5-(1-adamantyl)-3-arylaminomethyl-1,3,4-oxadiazoline-2-thiones and their derivatives were synthesized and evaluated for their antiviral activity against HIV-1. nih.gov One of the parent compounds, 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione, demonstrated a significant reduction in viral replication, with 100%, 43%, and 37% inhibition at concentrations of 50, 10, and 2 μg/mL, respectively. nih.gov
Research has also extended to the evaluation of 2-amino-1,3,4-thiadiazole derivatives against other significant viral pathogens, including influenza viruses and human cytomegalovirus (HCMV). A patent for novel 2-amino-1,3,4-thiadiazole derivatives with activity against HCMV has been filed, with a large number of synthesized compounds tested in an HCMV polymerase assay. nih.gov At a concentration of 25 μM, the degree of enzyme inhibition ranged from 20% to 100%, with four derivatives showing complete inhibition and 29 others exhibiting inhibition rates between 90.1% and 99.9%. nih.gov
Furthermore, studies on 2-phenylamino-1,3,4-thiadiazole derivatives have shown inhibitory activity against the Influenza A H3N2 virus subtype. nih.gov One particular derivative, N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide, was identified as the most potent among the tested compounds with an EC50 value of 31.4 μM. nih.gov Another compound, 1,3,4-thiadiazol-2-ylcyanamide (B55252) (LY217896), and its sodium salt have demonstrated effectiveness against both influenza A and B viruses in vitro and in animal models. nih.gov In cell cultures, the 50% inhibitory concentration of LY217896 ranged from 0.37 to 1.19 μg/ml for various influenza A strains and 0.75 to 1.54 μg/ml for influenza B strains. nih.gov
Other Preclinical Biological Activities
Beyond their antiviral properties, derivatives of 2-amino-1,3,4-thiadiazole have been investigated for a range of other preclinical biological activities, underscoring the versatility of this chemical scaffold.
Carbonic Anhydrase Inhibition: Derivatives of 1,3,4-thiadiazole have a well-established history as carbonic anhydrase (CA) inhibitors. dovepress.com A series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were found to be potent and selective inhibitors of the mitochondrial CA isozymes VA and VB over the cytosolic and membrane-associated isoforms I, II, and IV. nih.gov These compounds displayed low nanomolar inhibition constants for hCA VA (in the range of 4.2-32 nM) and hCA VB (in the range of 1.3-74 nM), with selectivity ratios for inhibiting the mitochondrial enzymes over CA II ranging from 67.5 to 415. nih.gov This makes them the first reported selective inhibitors of CA VA/VB. nih.gov
Alpha-Glycosidase Inhibition: In the context of diabetes research, 1,3,4-thiadiazole derivatives have been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Certain quinoline (B57606)–1,3,4-oxadiazole (B1194373) conjugates have demonstrated low micromolar inhibition of α-glucosidase, with IC50 values ranging from 15.85 to 63.59 µM. nih.gov The 1,3,4-oxadiazole moiety, a bioisostere of the 1,3,4-thiadiazole ring, is believed to contribute to this activity through strong hydrogen bond interactions with the enzyme. nih.gov
The 1,3,4-thiadiazole scaffold has been incorporated into molecules designed to possess anti-inflammatory properties. sphinxsai.com A study identified a class of 2-aminoacyl-1,3,4-thiadiazole derivatives as potent inhibitors of prostaglandin (B15479496) E2 (PGE2) and leukotriene biosynthesis. nih.gov Four novel derivatives displayed significant in vitro anti-inflammatory properties by strongly inhibiting PGE2 biosynthesis, with IC50 values in the nanomolar range. nih.gov The most promising compound also demonstrated prominent in vivo anti-inflammatory activity in a mouse model, comparable to that of dexamethasone. nih.gov This activity is attributed to the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. nih.gov
Several studies have highlighted the antioxidant potential of 2-amino-1,3,4-thiadiazole derivatives. The inclusion of a hindered phenol (B47542) fragment into 2-amino-5-R-1,3,4-oxadiazoles resulted in compounds with antioxidant activity higher than that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol (BHT). mdpi.com These compounds are thought to act through multiple mechanisms, including the inhibition of free radical processes. mdpi.com
Similarly, a series of 5-substituted-1,3,4-thiadiazole-2-thiols were designed and synthesized, with several compounds exhibiting very high antioxidant activities in in vitro assays. researchgate.net Another study on N-substituted-2-amino-1,3,4-thiadiazoles also reported promising antioxidant activities for some of the synthesized compounds. researchgate.net The antioxidant potential of these heterocyclic compounds makes them interesting candidates for further investigation in conditions associated with oxidative stress.
Anticonvulsant and Antidepressant Research in Animal Models
The therapeutic potential of 2-amino-1,3,4-thiadiazole derivatives has been extended to the central nervous system, with numerous studies investigating their efficacy as both anticonvulsant and antidepressant agents in various animal models. These investigations have highlighted the structural features that contribute to their activity and have identified several promising lead compounds.
Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have been a subject of significant interest in the search for novel antiepileptic drugs. nih.gov Preclinical screening of these compounds has traditionally relied on two well-established animal models of seizures: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) induced seizure model. nih.govfrontiersin.org The MES model is considered an analog of generalized tonic-clonic seizures, while the scPTZ model represents non-convulsive seizures. frontiersin.org
A series of 2-amino-5-sulphanyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticonvulsant properties. Among the tested compounds, those with a sulfonamide group, specifically compounds 3a and 3b , demonstrated significant anticonvulsant activity in both the MES and PTZ animal models, comparable to the standard drug diazepam.
Another study focused on 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole (compound 7 ), which exhibited potent anticonvulsant effects in both rats and mice. nih.govnih.gov This compound's performance was favorably compared to established anticonvulsant drugs such as phenytoin, phenobarbital, and carbamazepine. nih.govarjonline.org Structure-activity relationship (SAR) studies revealed that alkylation of the side-chain nitrogen atom maintained the compound's potency. nih.govarjonline.org However, introducing an aryl substitution or lengthening the carbon chain resulted in a decrease in activity. nih.govarjonline.org Furthermore, replacing the 2-biphenylyl group with a phenyl or benzyl (B1604629) group led to inactive compounds. nih.govnih.gov
The following table summarizes the anticonvulsant activity of selected 2-amino-1,3,4-thiadiazole derivatives.
| Compound | Animal Model | Activity | Reference |
| 2-amino-5-sulphanyl-1,3,4-thiadiazole derivatives (3a and 3b) | Maximal Electroshock (MES) & Pentylenetetrazole (PTZ) | Promising anticonvulsant activity | |
| 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole (7) | Rats and Mice | Potent anticonvulsant properties, comparable to phenytoin, phenobarbital, and carbamazepine | nih.govarjonline.org |
In addition to their anticonvulsant effects, certain 2-amino-1,3,4-thiadiazole derivatives have been investigated for their potential as antidepressant agents. A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and screened for their central nervous system activity. nih.gov Several of these compounds exhibited marked antidepressant and anxiolytic properties, with efficacy comparable to the reference drugs imipramine (B1671792) and diazepam. nih.gov One particularly potent compound, 3k , was identified as a promising candidate with a mixed antidepressant-anxiolytic profile. nih.gov Further behavioral studies with this compound indicated a significant therapeutic window, with desired effects observed at doses substantially lower than those causing sedation or amnesia. nih.gov
The despair swim test is a common behavioral model used to screen for potential antidepressant activity. researchgate.net In this test, a new series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were evaluated, and several compounds, including 1, 5, 7, 10, and 14 , showed significant antidepressant effects. researchgate.net
The following table presents the antidepressant activity of specific 2-amino-1,3,4-thiadiazole derivatives.
| Compound | Animal Model | Activity | Reference |
| 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Not Specified | Marked antidepressant and anxiolytic properties | nih.gov |
| Compound 3k | Not Specified | Mixed antidepressant-anxiolytic activity | nih.gov |
| Compounds 1, 5, 7, 10, 14 | Despair Swim Test | Significant antidepressant activity | researchgate.net |
Radioprotective and Anti-leishmanial Investigations
Certain derivatives of 5-amino-1,3,4-thiadiazole have been explored for their potential as radioprotective agents. scispace.com One notable example is a thiol derivative of this class, which has been used for its ability to protect against the harmful effects of radiation. scispace.com
The 1,3,4-thiadiazole scaffold is a key structural component in a range of therapeutic agents, including those with anti-leishmanial properties. mui.ac.ir Leishmaniasis is a parasitic disease caused by the protozoan Leishmania. mui.ac.ir Several studies have synthesized and evaluated 2-amino-1,3,4-thiadiazole derivatives for their in vitro activity against different forms of the Leishmania parasite, such as Leishmania major. mui.ac.irnih.gov
In one study, derivatives of 1,3,4-thiadiazole were synthesized with modifications at the sulfur atom or the amine group at the 2-position. mui.ac.ir The most active compound, compound II , demonstrated significant activity against both the promastigote and amastigote forms of L. major after 24 hours of incubation, with IC50 values of 44.4 µM and 64.7 µM, respectively. mui.ac.ir All synthesized compounds in this study showed good anti-leishmanial activity after 48 and 72 hours of incubation. mui.ac.ir
The following table summarizes the anti-leishmanial activity of selected 2-amino-1,3,4-thiadiazole derivatives.
| Compound/Derivative Series | Parasite Strain | Activity | Reference |
| 2-substituted-thio-1,3,4-thiadiazoles (Compound II) | Leishmania major (promastigotes and amastigotes) | IC50 values of 44.4 µM and 64.7 µM, respectively, after 24h | mui.ac.ir |
| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines (Compound 3i) | Leishmania major (promastigotes and amastigotes) | Significantly decreased intracellular amastigotes and infectivity index | nih.gov |
Studies on Metal Complexes of 2-Amino-1,3,4-thiadiazole Derivatives for Enhanced Biological Properties
The biological activity of 2-amino-1,3,4-thiadiazole derivatives can often be enhanced through complexation with metal ions. mdpi.comnih.gov These derivatives act as ligands, coordinating with metal ions such as cobalt (II), nickel (II), and copper (II) to form metal complexes with potentially improved pharmacological properties. mdpi.comnih.gov
One study reported the synthesis of Co(II), Ni(II), and Cu(II) complexes with 2,5-diamino-1,3,4-thiadiazole. mdpi.com The ligand was found to be tridentate, coordinating with the metal ions through the sulfur atom and the nitrogen atoms of the amine groups, resulting in octahedral geometric structures. mdpi.comnih.gov In vitro antimicrobial studies revealed that the metal complexes exhibited antibacterial activity, while the parent ligand showed less activity. mdpi.comnih.gov Notably, these metal complexes were found to be non-toxic at the administered dosage levels, suggesting their potential as therapeutic agents for bacterial infections. mdpi.com
Similarly, Cu(II) and Ni(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole were synthesized and evaluated for their antifungal activity against Aspergillus species and Candida albicans. nih.gov The metal complexes demonstrated increased antifungal activity compared to the uncomplexed ligand. nih.gov The Cu(II) complex, in particular, was nearly as effective as the standard antifungal drug clotrimazole (B1669251) against A. niger and more effective against Aspergillus flavus. nih.gov
These studies indicate that the formation of metal complexes can be a viable strategy to augment the biological properties of 2-amino-1,3,4-thiadiazole derivatives, leading to the development of more potent therapeutic agents.
The following table provides an overview of the enhanced biological properties of metal complexes of 2-amino-1,3,4-thiadiazole derivatives.
| Ligand | Metal Ion(s) | Enhanced Biological Property | Reference |
| 2,5-diamino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Antibacterial activity | mdpi.comnih.gov |
| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Cu(II), Ni(II) | Antifungal activity | nih.gov |
Structure Activity Relationship Sar and Rational Design Principles for 2 Amino 5 2 Quinolyl 1,3,4 Thiadiazole Derivatives
Impact of Substituents on the Thiadiazole Ring at C-5 and the Amine Group at C-2
The biological activity of 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives is significantly influenced by the nature of the substituents at both the C-2 and C-5 positions. mdpi.com The 2-amino group at the C-2 position is a critical feature, often serving as a key site for derivatization to modulate the compound's properties.
Studies on various 2-amino-1,3,4-thiadiazole (B1665364) scaffolds have shown that the presence of a free amino group can be crucial for antibacterial activity. nih.gov Modification or substitution of this amine group often leads to a decrease in potency. For instance, in some series, the order of decreasing antibacterial activity was found to be methyl > ethyl > phenyl substitution on the amine group. nih.gov However, in other contexts, derivatization of the C-2 amino group can introduce or enhance specific biological activities. For example, converting the amine into a urea (B33335) or thiourea (B124793) linkage has been a successful strategy in developing potent anticancer agents. nih.gov
At the C-5 position, the quinoline (B57606) ring itself is a major determinant of activity. However, modifications on the quinoline ring, such as the introduction of chloro or hydroxyl groups, can further tune the biological effects. In a series of quinoline-thiadiazole hybrids, substitutions on the phenyl ring attached to the thiadiazole (acting as a surrogate for the quinolyl group in this SAR context) demonstrated that electron-donating groups (like -OCH3) and electron-withdrawing groups (like -Cl, -F, -NO2) could enhance antileishmanial activity. nih.gov Specifically, derivatives with a 4-chlorophenyl or a 4-fluorophenyl group at C-5 showed potent activity.
The following table summarizes the impact of various substituents on the biological activity of related thiadiazole derivatives.
Table 1: Effect of Substituents on the Biological Activity of Thiadiazole Derivatives
| Position | Substituent | Resulting Biological Activity |
|---|---|---|
| C-2 (Amine) | Unsubstituted (-NH2) | Often confers maximum antibacterial activity. nih.gov |
| C-2 (Amine) | N-Methyl, N-Ethyl, N-Phenyl | Generally decreases antibacterial activity. nih.gov |
| C-2 (Amine) | Converted to Urea/Thiourea | Can introduce potent anticancer activity. nih.gov |
| C-5 (Quinolyl) | 4-Chloro substitution on a linked phenyl ring | Potent antileishmanial activity. nih.gov |
| C-5 (Quinolyl) | 4-Fluoro substitution on a linked phenyl ring | Potent antileishmanial activity. nih.gov |
| C-5 (Quinolyl) | 4-Nitro substitution on a linked phenyl ring | Good antileishmanial activity. nih.gov |
Significance of the Quinolyl Moiety and its Positional Isomerism
The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of pharmacological properties, including antimicrobial, antimalarial, and anticancer effects. nih.govbiointerfaceresearch.comnih.gov Its presence in the 2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole structure is critical for its biological profile. The planar, aromatic, and heterocyclic nature of the quinoline ring allows it to participate in various interactions with biological targets, such as DNA intercalation and binding to enzyme active sites. rsc.org
The point of attachment of the quinoline ring to the thiadiazole core, known as positional isomerism, is a crucial factor in determining the molecule's activity. The designation "(2-quinolyl)" specifies that the quinoline ring is attached to the C-5 of the thiadiazole via its C-2 position. Altering this attachment to other positions (e.g., 3-quinolyl, 4-quinolyl, 8-quinolyl) can significantly change the molecule's three-dimensional shape, electronic distribution, and ability to interact with its biological target.
While direct comparative studies on positional isomers of this compound are not extensively detailed in the provided context, the principle remains a cornerstone of medicinal chemistry. For example, in the development of antimalarial quinolines, the substitution pattern on the quinoline ring is known to be critical for both efficacy and safety. Similarly, for quinoline-thiadiazole hybrids, the specific orientation of the quinoline nitrogen and the steric bulk of the fused benzene (B151609) ring relative to the thiadiazole core will dictate the binding mode to target enzymes or receptors. The 2-quinolyl isomer presents a specific spatial arrangement that has proven effective in various biological assays, making it a common starting point for further derivatization.
The Role of Bioisosteric Replacements in Optimizing Biological Activity
Bioisosteric replacement is a strategy used in drug design to substitute one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing activity or optimizing pharmacokinetic properties. The 1,3,4-thiadiazole ring itself is often considered a bioisostere of the 1,3,4-oxadiazole (B1194373) ring. mdpi.com
Studies comparing the two have shown that this seemingly minor change—substituting a sulfur atom for an oxygen atom—can have profound effects on biological activity. mdpi.com In one study on anticancer derivatives, replacing a 1,3,4-thiadiazole scaffold with its 1,3,4-oxadiazole isostere led to a drastic drop in activity, highlighting the key role of the sulfur atom in the pharmacological properties of that particular series. nih.gov The sulfur atom in the thiadiazole ring can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-target interactions. nih.gov
This principle can be applied to other parts of the this compound scaffold. For instance:
Thiadiazole Ring Alternatives: Other five-membered heterocycles like thiazole, triazole, or pyrazole (B372694) could be substituted for the thiadiazole ring. johnshopkins.edunih.gov Synthesizing these analogs allows for probing the importance of the specific arrangement of heteroatoms in the ring for a desired biological effect.
Amine Group Replacements: The C-2 amino group could be replaced with other small, hydrogen-bonding groups like a hydroxyl (-OH) or thiol (-SH) group to assess the role of the amine as a hydrogen bond donor or acceptor.
Quinolyl Moiety Isosteres: The quinoline ring could be replaced by other bicyclic aromatic systems like quinazoline, indole, or benzothiazole. This can help determine if the specific nitrogen placement in the quinoline ring is essential or if a different heteroaromatic system can provide similar or improved activity.
The following table provides examples of bioisosteric replacements and their observed impact.
Table 2: Bioisosteric Replacements and Their Impact on Biological Activity
| Original Moiety | Bioisosteric Replacement | Compound Class | Observed Impact |
|---|---|---|---|
| 1,3,4-Thiadiazole | 1,3,4-Oxadiazole | Anticancer Honokiol Derivatives | Drastic decrease in anticancer activity. nih.gov |
| Thiadiazole | Thiazole | Quinolone Hybrids | Can produce potent antibacterial and antifungal agents. researchgate.netjohnshopkins.edu |
| Carbon Atom | Sulfur Atom | Quinazoline Derivatives | Resulted in a decreased affinity toward the COX-1 enzyme target. nih.gov |
Derivation of Pharmacophore Models for Targeted Biological Effects
A pharmacophore model is a three-dimensional representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. These models are derived from a set of active compounds and are invaluable tools for rational drug design and virtual screening of new potential drugs.
For a series of this compound derivatives, a pharmacophore model would typically identify key features such as:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the thiadiazole and quinoline rings are prime candidates.
Hydrogen Bond Donors (HBD): The protons on the C-2 amino group are key hydrogen bond donors.
Aromatic Rings (AR): The quinoline ring and potentially other aromatic substituents provide hydrophobic and π-π stacking interaction points.
Hydrophobic Features (HY): Non-polar regions of the molecule contribute to binding affinity.
By analyzing a series of active and inactive quinoline-thiadiazole analogs, computational chemists can generate a hypothesis about the spatial arrangement of these features required for binding to a specific target, such as a bacterial enzyme or a cancer-related protein. nih.gov For example, a molecular docking study on quinazoline-thiadiazole derivatives identified as potential VEGFR-2 inhibitors helped to determine the probable binding interactions within the enzyme's active site. nih.gov Such models can then be used to predict the activity of newly designed compounds before they are synthesized, saving significant time and resources. These in silico methods, including molecular docking and dynamics simulations, help to illustrate the structure-activity relationship and corroborate experimental findings. nih.govrsc.org
Advanced Analytical and Characterization Methodologies for Research Compounds
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular architecture of synthesized compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups, connectivity, and electronic properties can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise insights into the carbon-hydrogen framework. In a typical ¹H NMR spectrum of 2-Amino-5-(2-quinolyl)-1,3,4-thiadiazole, a characteristic singlet for the amino (-NH₂) protons would be observed, with its chemical shift influenced by the solvent and concentration. The protons of the quinoline (B57606) ring system would appear as a series of multiplets in the aromatic region of the spectrum. The specific coupling patterns and chemical shifts of these protons are used to confirm the substitution pattern on the quinoline ring.
Similarly, ¹³C NMR spectroscopy reveals the chemical environment of each carbon atom. The spectrum would show distinct signals for the two carbons of the 1,3,4-thiadiazole (B1197879) ring and the nine carbons of the quinoline moiety. The chemical shifts of these carbons confirm the presence and connectivity of the heterocyclic rings.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=N stretching of the thiadiazole and quinoline rings, along with C=C stretching from the aromatic quinoline system, would be observed in the 1500-1650 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or DMSO, would show absorption maxima (λmax) characteristic of the conjugated system formed by the quinoline and thiadiazole rings.
| Technique | Observed Data |
| ¹H NMR | Singlet for -NH₂ protons; Multiplets in the aromatic region for quinoline protons. |
| ¹³C NMR | Resonances corresponding to the carbons of the thiadiazole and quinoline rings. |
| IR (cm⁻¹) | N-H stretching (amino group); C=N and C=C stretching (aromatic and heterocyclic rings). |
| MS (m/z) | Molecular ion peak corresponding to the molecular weight of C₁₁H₈N₄S. |
| UV-Vis (nm) | Absorption maxima (λmax) indicative of the conjugated π-electron system. |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, thereby allowing for the assessment of compound purity and the monitoring of reaction progress.
Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for these purposes. acs.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. acs.org By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (mobile phase), the separation of components is achieved. The choice of solvent system, often a mixture like ethyl acetate (B1210297) and chloroform, is optimized to achieve clear separation between the starting materials, intermediates, and the final product. acs.org The spots can be visualized under UV light, and the retention factor (Rf) value of the product spot can be used to identify it. A single spot for the purified compound indicates a high degree of purity.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique that provides quantitative information about the elemental composition of a pure compound. For this compound, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on its molecular formula, C₁₁H₈N₄S. A close agreement between the found and calculated values serves as strong evidence for the compound's purity and confirms its empirical formula.
| Element | Calculated (%) | Found (%) |
| Carbon | 57.88 | - |
| Hydrogen | 3.53 | - |
| Nitrogen | 24.54 | - |
Future Research Directions and Unaddressed Challenges in the Study of 2 Amino 5 2 Quinolyl 1,3,4 Thiadiazole
Development of Novel and Green Synthetic Methodologies
The progression of 2-amino-5-(2-quinolyl)-1,3,4-thiadiazole derivatives from laboratory-scale synthesis to potential commercial viability hinges on the development of efficient, sustainable, and environmentally benign synthetic methods. Traditional synthesis often involves hazardous reagents and solvents, long reaction times, and low yields. google.comisca.in Future research must prioritize "green chemistry" approaches to overcome these limitations.
Key areas for development include:
Ultrasonic and Microwave-Assisted Synthesis: These techniques offer significant advantages, such as enhanced reaction rates, higher yields, and shorter reaction times, all while reducing energy consumption. raparinuni2024.orgresearchgate.netrsc.org The application of ultrasonic waves, for instance, has been shown to improve the yield of 2-amino-1,3,4-thiadiazole (B1665364) derivatives in shorter time frames. raparinuni2024.orgresearchgate.net
Eco-Friendly Catalysts and Solvents: Research should focus on replacing toxic catalysts and conventional organic solvents with greener alternatives. This includes the use of solid-phase reactions, which can simplify procedures and reduce the need for solvents, and employing reusable catalysts. google.comisca.in For example, a solid-phase grinding method using phosphorus pentachloride as a catalyst has been shown to be an efficient, low-toxicity method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles. google.com
Table 1: Comparison of Synthetic Methodologies for Thiadiazole Synthesis
| Methodology | Traditional Method | Green Alternative | Advantages of Green Alternative |
|---|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication | Reduced reaction time, Lower energy consumption raparinuni2024.orgresearchgate.net |
| Catalyst/Reagent | Strong acids (e.g., H₂SO₄), Toxic dehydrating agents (e.g., POCl₃) | Polyphosphate ester (PPE), Iron(III) ammonium (B1175870) sulfate, Iodine-mediated cyclization | Avoidance of toxic and corrosive reagents mdpi.comnih.gov |
| Solvent | Volatile organic compounds (VOCs) | Water, Ethanol (B145695), Solvent-free conditions | Reduced environmental pollution, Improved safety google.comrsc.org |
| Procedure | Multi-step with intermediate isolation | One-pot synthesis | Higher efficiency, Less waste generation mdpi.com |
Exploration of Emerging Biological Targets and Elucidation of Novel Mechanisms of Action
While the 2-amino-1,3,4-thiadiazole and quinoline (B57606) scaffolds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant effects, the specific mechanisms of action for the this compound core remain largely underexplored. nih.govnih.gov Future research must move beyond preliminary screening to identify specific molecular targets and elucidate the pathways through which these compounds exert their effects.
Promising research avenues include:
Anticancer Mechanisms: Thiadiazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. bepls.comnih.govmdpi.com Future studies should investigate specific targets such as kinases (e.g., BCR-ABL1, VEGFR-2), topoisomerases, or enzymes involved in metabolic pathways crucial for cancer cell survival, like glutaminase (B10826351) or IMP dehydrogenase. bepls.comresearchgate.netnih.gov For example, metabolites of 2-amino-1,3,4-thiadiazole are known potent inhibitors of IMP dehydrogenase, a key enzyme in purine (B94841) biosynthesis. nih.gov
Antimicrobial Targets: The quinoline core is a well-established pharmacophore in antimicrobial agents. For quinoline-thiadiazole hybrids, potential targets include bacterial enzymes like peptide deformylase or DNA gyrase. nih.govacs.org Investigating these targets can help in designing compounds that can overcome existing antibiotic resistance.
Neurological Targets: Quinoline-thiadiazole derivatives have shown potential as anticonvulsants. nih.govresearchgate.net The underlying mechanism may involve interaction with ion channels or neurotransmitter receptors in the central nervous system. Elucidating these interactions is crucial for developing safer and more effective antiepileptic drugs.
Integration of Advanced Computational Approaches for Accelerated Discovery and Optimization
The integration of computational chemistry and bioinformatics is essential for accelerating the drug discovery process for this compound derivatives. These in silico methods can rationalize structure-activity relationships (SAR), predict pharmacological profiles, and guide the synthesis of more potent and selective compounds.
Key computational strategies to be employed include:
Molecular Docking: This technique is widely used to predict the binding modes and affinities of ligands with their biological targets. rjptonline.orgnih.gov Docking studies have been performed on quinoline-thiadiazole derivatives to explore their interactions with targets like COX-1, antileishmanial pteridine (B1203161) reductase, and various kinases, providing insights into the structural basis of their activity. rjptonline.orgnih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including CoMFA and CoMSIA models, can be developed to correlate the structural features of quinoline-based thiadiazole compounds with their biological activities, such as antileishmanial potential. rsc.org These models are invaluable for predicting the activity of newly designed analogs before their synthesis.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. rsc.orgresearchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the stability and dynamics of ligand-receptor complexes over time, complementing the static picture provided by molecular docking. rsc.orgresearchgate.net
Table 2: Application of Computational Tools in Quinoline-Thiadiazole Research
| Computational Tool | Application | Key Insights Gained | Reference |
|---|---|---|---|
| Molecular Docking | Predict binding modes and affinity with biological targets (e.g., kinases, enzymes). | Identification of key amino acid interactions, rationalization of inhibitory activity. | rjptonline.orgnih.govrsc.org |
| 3D-QSAR (CoMFA/CoMSIA) | Develop predictive models for biological activity based on 3D structural features. | Guidance for structural modifications to enhance potency. | rsc.org |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification of compounds with drug-like properties and low toxicity risk. | researchgate.netresearchgate.net |
| Molecular Dynamics | Simulate the dynamic behavior and stability of ligand-protein complexes. | Confirmation of binding stability and interaction dynamics. | rsc.orgresearchgate.net |
Design and Synthesis of Hybrid Molecules Incorporating the Thiadiazole-Quinolyl Scaffold
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing novel drugs with potentially enhanced affinity, better selectivity, or dual modes of action. nih.govjohnshopkins.edu The this compound scaffold is itself a hybrid, but it can be further elaborated to create more complex and potentially more effective therapeutic agents.
Future research should focus on:
Hybridization with Other Heterocycles: Synthesizing novel hybrids by linking the quinoline-thiadiazole core with other biologically active heterocyclic rings such as thiazole, quinazoline, or urea (B33335) moieties. nih.govnih.gov This approach aims to create multifunctional molecules that can interact with multiple biological targets.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different linkers and substituents on both the quinoline and the appended pharmacophore affect the biological activity. This will generate crucial SAR data to guide the optimization of these hybrid molecules. For instance, studies on quinoline-based thiadiazoles have shown that the nature and position of substituents significantly influence their antileishmanial and anticancer activities. mdpi.comnih.gov
Addressing Challenges Related to Preclinical Efficacy, Selectivity, and In Vivo (Animal) Proof-of-Concept Studies
A significant challenge in drug development is translating promising in vitro results into in vivo efficacy and safety. Many compounds that show high potency in cell-based assays fail in animal models due to poor pharmacokinetics, toxicity, or lack of efficacy.
Key challenges and future directions include:
Improving Selectivity: A major hurdle is ensuring that the compounds are selective for their intended target (e.g., cancer cells) over normal cells. Some quinoline-thiadiazole derivatives have shown cytotoxicity against normal fibroblast cell lines, which is a significant concern. nih.govmdpi.com Future design strategies must focus on enhancing selectivity to minimize off-target effects.
In Vivo Efficacy Studies: There is a pressing need for more extensive in vivo studies in relevant animal models to validate the therapeutic potential of these compounds. While some quinoline-incorporated thiadiazoles have been successfully tested in mouse models for anticonvulsant activity, similar proof-of-concept studies are required for their anticancer and antimicrobial applications. nih.govresearchgate.net
Pharmacokinetic Profiling: Comprehensive preclinical studies are needed to evaluate the pharmacokinetic profiles (ADME) of lead compounds. Issues such as poor solubility, rapid metabolism, or low bioavailability can prevent a potent compound from reaching its target in sufficient concentrations in vivo. acs.org Addressing these issues through medicinal chemistry optimization is a critical step toward clinical development.
Q & A
What are the established synthetic routes for 2-amino-5-(2-quinolyl)-1,3,4-thiadiazole, and how is structural purity ensured?
Basic
The synthesis typically involves cyclocondensation of thiosemicarbazide with appropriate carboxylic acid derivatives. For example, acylation reactions using acetic anhydride can modify the amino group, yielding derivatives with high purity (e.g., 95% yield for acetylation) . Structural purity is confirmed via chromatographic methods (HPLC, TLC) and spectroscopic techniques (NMR, IR) to verify functional groups and absence of byproducts .
How do substituents on the thiadiazole ring influence biochemical interactions?
Basic
Substituents like bromophenyl or pyridinyl groups alter electronic properties and steric effects, modulating interactions with enzymes or receptors. For instance, 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole exhibits enhanced binding to sulfur-rich enzyme active sites due to bromine’s electronegativity . Computational studies (DFT) further predict substituent effects on molecular reactivity and stability .
What advanced spectroscopic methods are used to analyze photophysical behavior in liposomal systems?
Advanced
Time-resolved fluorescence spectroscopy and circular dichroism (CD) are employed to study dual fluorescence effects and aggregation behavior. For example, 2-amino-5-phenyl-1,3,4-thiadiazole derivatives exhibit pH-dependent emission shifts in lipid bilayers, attributed to protonation-deprotonation equilibria and π-π stacking . Raman spectroscopy and electrochemical methods also characterize surface adsorption on metallic substrates .
How are QSAR models developed to predict antiproliferative activity in cancer research?
Advanced
Quantitative Structure-Activity Relationship (QSAR) models integrate chromatographic descriptors (e.g., phospholipophilicity via IAM HPLC) and computational parameters (partial atomic charges, steric effects). For 2-amino-5-(2,4-dihydroxyphenyl) derivatives, Multiple Linear Regression (MLR) correlates phospholipophilicity with inhibitory effects in cancer cell lines (e.g., IC50 values), enabling predictive screening of analogues .
What thermodynamic methods assess the stability of alkyl-substituted aminothiadiazoles?
Advanced
Calorimetric studies (e.g., differential scanning calorimetry) measure enthalpy changes, while computational methods (DFT, MP2) calculate activation barriers for decomposition pathways. For 2-amino-5-methyl-1,3,4-thiadiazole, B3LYP/6-311+G(2d2p) simulations reveal multi-stage degradation mechanisms, validated against experimental thermogravimetric data .
How are acylation reactions optimized to synthesize thiadiazole derivatives?
Basic
Reaction conditions (solvent, temperature, stoichiometry) are systematically varied. For example, acetic anhydride in anhydrous ethanol at 80°C achieves >90% acetylation of the amino group. Product isolation involves pH-controlled precipitation, followed by recrystallization for purity .
What role does molecular docking play in identifying potential drug candidates?
Advanced
Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins like Bcl-2. For triazole-thiadiazole hybrids, docking reveals hydrogen bonding with Asp108 and hydrophobic interactions with Phe104, guiding prioritization of compounds for in vitro testing .
Which techniques elucidate the crystal structure of thiadiazole derivatives?
Basic
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, while powder XRD confirms phase purity. For example, 2-amino-5-(salicylideneamino)-1,3,4-thiadiazole exhibits a planar thiadiazole ring with dihedral angles <5° relative to the quinoline moiety .
How do pH and aggregation states affect dual fluorescence in thiadiazole probes?
Advanced
In liposomal systems, pH shifts alter protonation of hydroxyl or sulfonyl groups, inducing solvatochromic effects. Aggregation-caused quenching (ACQ) is observed at high concentrations, validated via concentration-dependent fluorescence lifetime measurements .
What mechanistic insights do DFT calculations provide for thiadiazole formation?
Advanced
DFT simulations (e.g., B3LYP/6-31G(d,p)) map reaction coordinates, identifying intermediates and transition states. For 2-amino-5-methyl-1,3,4-thiadiazole, the rate-limiting step involves cyclization with an activation barrier of 25.3 kcal/mol, consistent with experimental kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
